Product packaging for (E)-Flavokawain A(Cat. No.:)

(E)-Flavokawain A

Cat. No.: B10817805
M. Wt: 330.4 g/mol
InChI Key: YHYJNUNTVXYCAL-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-Flavokawain A (CAS 37951-13-6) is a natural chalcone isolated from the kava plant (Piper methysticum) . It has gained significant interest in biomedical research for its potent biological activities, with a primary focus on its anticarcinogenic properties . Studies demonstrate that this compound induces apoptosis in bladder cancer cells through a Bax protein-dependent and mitochondria-dependent apoptotic pathway . This mechanism involves a loss of mitochondrial membrane potential, release of cytochrome c, a decrease in Bcl-xL, and an increase in the active form of Bax protein . Furthermore, it down-regulates key apoptosis resistance factors, the X-linked inhibitor of apoptosis (XIAP) and survivin, which are often overexpressed in tumors . The efficacy of this compound is not limited to in vitro models; it has also been shown to suppress tumor growth in mouse models, highlighting its potential as a promising therapeutic agent . This product is offered with a purity of >90% and must be stored at -20°C, protected from light and moisture . This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B10817805 (E)-Flavokawain A

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane

InChI

InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+;

InChI Key

YHYJNUNTVXYCAL-MLBSPLJJSA-N

Isomeric SMILES

C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

Canonical SMILES

C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthesis Route

The Claisen-Schmidt condensation reaction is the most widely documented method for synthesizing this compound. This acid- or base-catalyzed reaction couples an acetophenone derivative with a substituted benzaldehyde to form the α,β-unsaturated ketone backbone characteristic of chalcones.

Reaction Conditions and Stoichiometry

In a representative procedure, 1.5 mmol of 2'-hydroxy-4',6'-dimethoxyacetophenone reacts with 1.25 mmol of 4-methoxybenzaldehyde in the presence of 40% potassium hydroxide (KOH) aqueous solution. The mixture is stirred at room temperature for 18 hours, achieving approximately 72.6% yield after purification. The base concentration and molar ratio of reactants are critical for minimizing side products like dienone derivatives.

Purification and Crystallization

Crude product purification involves flash column chromatography with a 1:1 ethyl acetate:hexane eluent system, followed by recrystallization in methanol to yield yellow crystalline plates. This dual-step purification removes unreacted starting materials and oligomeric byproducts, as confirmed by thin-layer chromatography (TLC) monitoring.

Acid-Catalyzed Cyclization

While less common, acid catalysts like hydrochloric acid (HCl) in ethanol have been explored for chalcone synthesis. However, these conditions risk partial cyclization to flavanones, particularly under prolonged heating. For this compound, base catalysis remains preferred due to superior stereoselectivity for the trans (E) configuration.

Extraction from Natural Sources

This compound occurs naturally in Piper methysticum (kava), but extraction yields are typically <0.1% dry weight. Supercritical CO₂ extraction with methanol co-solvents improves recovery to ~0.3%, though synthetic routes remain more practical for bulk production.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals:

  • δ 12.2 (s, 1H, phenolic -OH)

  • δ 8.10 (d, J = 15.5 Hz, Hβ) and δ 7.79 (d, J = 15.5 Hz, Hα) for the trans-coupled α,β-unsaturated protons

  • Three singlet methoxy groups at δ 3.89, 3.86, and 3.80.

¹³C NMR and DEPT-135 spectra confirm 18 carbons, including two ketonic carbons at δ 192.1 (C=O) and δ 182.3 (conjugated carbonyl).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 298.0 [M]⁺, consistent with the molecular formula C₁₈H₁₈O₅. High-resolution MS (HRMS) data further validate the structure with a measured mass of 298.0947 vs. theoretical 298.0943.

Crystallographic and Thermal Properties

PropertyValueMethod
Melting Point112–115°CDifferential Scanning Calorimetry
Crystal SystemMonoclinicX-ray Diffraction
Space GroupP2₁/c
Unit Cell Parametersa = 8.54 Å, b = 11.23 Å, c = 15.67 Å

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent SystemBaseYield (%)Purity (HPLC)
H₂O/EtOHKOH68.298.5
H₂O/MeOHNaOH59.897.1
NeatK₂CO₃42.389.6

Aqueous alcoholic solvents with KOH provide optimal yields and purity by balancing reactant solubility and base strength. Non-polar solvents like toluene favor side reactions, reducing yields to <30%.

Temperature and Time Dependence

Reaction completion requires ≥12 hours at 25°C, with yields plateauing at 18 hours. Elevated temperatures (50°C) accelerate the reaction to 6 hours but promote cis (Z) isomer formation (~15% contamination).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, achieving 85% yield in 2 hours with 0.5 M reactant concentrations. This method reduces solvent waste by 70% compared to batch processes.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor (kg waste/kg product)32.19.8
Process Mass Intensity45.614.3
Atom Economy78.4%78.4%

Chemical Reactions Analysis

Cytochrome P450 (CYP450) Enzyme Inhibition

(E)-Flavokawain A exhibits dose-dependent inhibition of CYP450 isoforms, critical for drug metabolism:

CYP Isoform IC₅₀ (μM) Inhibition Model
CYP1A2102.23Competitive
CYP2D120.39Mixed inhibition
CYP2C669.95Uncompetitive
CYP3A260.22Noncompetitive

Mechanistic insights :

  • Molecular docking reveals strong binding affinity to CYP450 active sites via hydrophobic and hydrogen-bond interactions .

  • Metabolic clearance : Ketoconazole (CYP3A inhibitor) reduces clearance by 80.16%, sulfamethoxazole (CYP2C9 inhibitor) by 49.62%, and α-naphthoflavone (CYP1A inhibitor) by 32.98% .

Apoptotic Pathway Modulation

This compound induces apoptosis through mitochondrial and Bax-dependent mechanisms:

Target Effect
Bax activation↑ Active Bax conformation, displacing Bcl-xL
Mitochondrial membrane potential↓ Loss of ΔΨm, cytochrome c release
Caspase cascade↑ Cleaved caspase-3, caspase-9, PARP
Anti-apoptotic proteins↓ Bcl-xL, XIAP, survivin

Key findings :

  • In T24 bladder cancer cells, Bax knockout reduces apoptosis by 40–60% .

  • Tumor volume inhibition by 57% in murine xenograft models at 50 mg/kg/day .

Metabolic Interactions in Oxidative Stress

This compound counters ochratoxin A (OTA)-induced endothelial apoptosis via:

Pathway Effect
PI3K/AKT/Nrf2 signaling↑ Phosphorylation of PI3K, AKT, Nrf2
Antioxidant genes↑ HO-1, NQO-1, γGCLC expression
NF-κB inflammation↓ Nuclear translocation of p65, COX-2, TNF-α
Apoptosis markers↓ DNA fragmentation, cleaved caspase-3/PARP

Experimental data :

  • Pretreatment with 25 μM this compound reduces OTA-induced DNA fragmentation by 7-fold .

Analytical Quantification Methods

  • UPLC-MS/MS : Quantified using a transition of m/z 315→181 (SRM mode) with flavokawain B (m/z 284→181) as an internal standard .

  • Solubility : 3.14 mg/mL in DMSO (10 mM) .

This comprehensive analysis underscores this compound’s multifaceted chemical interactions, positioning it as a promising candidate for oncological and oxidative stress research.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action

  • Inhibition of Cell Proliferation:
    • (E)-Flavokawain A has been shown to inhibit the growth of various cancer cell lines, including paclitaxel-resistant lung cancer cells (A549/T). The compound induces apoptosis in these cells through a dose-dependent mechanism, with an IC50 value of approximately 21 µM, demonstrating its potential as a therapeutic agent against chemotherapy-resistant cancers .
  • Regulation of Apoptosis:
    • In endothelial cells exposed to ochratoxin A, this compound exhibited protective effects against oxidative stress by activating the Nrf2 pathway and inhibiting NFκB-mediated inflammation. This mechanism contributes to its anti-apoptotic effects, showcasing its utility in protecting vascular health under stress conditions .
  • Targeting Specific Proteins:
    • Research indicates that this compound can degrade S phase kinase-associated protein 2 (Skp2), which is implicated in tumor development. By downregulating Skp2 expression, this compound demonstrates potential for preventing tumor growth in retinoblastoma protein-deficient models .

Cellular Protection

Endothelial Protection:

  • The compound has shown efficacy in protecting endothelial cells from oxidative damage induced by mycotoxins. It enhances the phosphorylation of proteins involved in antioxidative signaling pathways, thereby promoting cell survival and reducing inflammation .

Comparative Efficacy

The following table summarizes the IC50 values and specific effects of this compound on various cancer cell lines:

Cell Line IC50 Value (µM) Effect
A549/T (Lung Cancer)~21Inhibition of proliferation and apoptosis
HUVECs (Endothelial)Not specifiedProtection against oxidative stress
MCF-7 (Breast Cancer)Not specifiedInduction of G2/M arrest and apoptosis

Case Studies and Research Findings

  • Study on Lung Cancer Resistance:
    • A study published in Cancer Letters demonstrated that this compound effectively reduced the expression of P-glycoprotein, a protein associated with drug resistance in cancer cells. This suggests its role as a potential adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents .
  • Endothelial Cell Protection:
    • Another investigation highlighted the protective role of this compound against ochratoxin A-induced toxicity in human umbilical vein endothelial cells. The study reported that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, thus underscoring its therapeutic potential beyond oncology .
  • Degradation of Oncogenic Proteins:
    • Research findings indicated that dietary intake of this compound led to significant anti-proliferative effects through proteasome-dependent degradation mechanisms targeting oncogenic proteins like Skp2, reinforcing its role as a dietary chemopreventive agent .

Mechanism of Action

(E)-Flavokawain A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Bax protein-dependent and mitochondria-dependent apoptotic pathways, leading to cell death. The compound downregulates anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL, thereby shifting the balance towards apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Flavokawains

Compound R-4 Position (B-ring) Molecular Formula Key Functional Groups
Flavokawain A Methoxy (-OCH₃) C₁₈H₁₈O₅ 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone
Flavokawain B Hydrogen (-H) C₁₇H₁₆O₅ 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone
Flavokawain C Hydroxyl (-OH) C₁₇H₁₆O₅ 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone

Table 2. In Vivo Efficacy Comparison

Compound Tumor Model Inhibition Rate Mechanism Highlight Reference
Flavokawain A Bladder cancer (mice) 57% Bax activation, survivin downregulation
Flavokawain B Breast cancer (mice) 65% JNK-mediated apoptosis, FAK inhibition
Flavokawain C Liver cancer (mice) 50% (migration) FAK/PI3K/AKT suppression, DNA damage

Discussion

The flavokawains exemplify structure-activity relationships (SAR) where minor chemical alterations significantly impact biological outcomes. Flavokawain B’s lack of a methoxy group enhances its membrane permeability and binding to FAK, explaining its superior anti-metastatic activity . Conversely, Flavokawain C’s hydroxyl group improves solubility and liver tissue targeting, reducing off-target effects . While all three compounds show promise, Flavokawain C’s liver-specificity and low toxicity profile position it as a frontrunner for hepatocellular carcinoma therapy. Further studies should explore combinatorial therapies to mitigate Flavokawain A’s hepatotoxicity and leverage synergistic pathways.

Q & A

Q. What are the primary apoptotic pathways activated by (E)-Flavokawain A in bladder cancer models?

this compound induces apoptosis via Bax protein-dependent and mitochondrial-dependent pathways. It decreases Bcl-xL expression, disrupts Bcl-xL/Bax interactions, and triggers cytochrome c release, leading to caspase activation . These mechanisms were validated using Bax-knockout mouse embryo fibroblasts, confirming Bax’s necessity for apoptosis induction .

Q. What in vivo models have been used to study this compound’s antitumor effects?

Subcutaneous xenograft models in mice (e.g., EJ bladder tumor cells) are commonly used. Dosing regimens (e.g., 50 mg/kg/day via oral gavage) are based on extrapolation from structurally similar compounds like isoliquiritigenin, with tumor volume monitored using caliper measurements . Body weight and metabolic parameters are tracked to assess toxicity .

Q. Which in vitro assays are used to evaluate this compound’s pro-apoptotic effects?

Key assays include:

  • MTT/colony formation for proliferation inhibition.
  • Flow cytometry (Annexin V/PI staining) for apoptosis quantification.
  • Western blotting to measure Bax/Bcl-2 ratio and survivin/XIAP downregulation .
  • Mitochondrial membrane potential assays (e.g., JC-1 staining) .

Advanced Research Questions

Q. How does this compound modulate the balance between pro- and anti-apoptotic proteins?

It reduces anti-apoptotic Bcl-xL and survivin while increasing Bax activation. This shifts the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP) and caspase-9/3 cleavage . The role of Bax is further confirmed using Ku70-derived inhibitory peptides, which attenuate apoptosis .

Q. Are there synergistic effects between this compound and other kavalactones or therapies?

Yangonin, a kavalactone, induces autophagy via Beclin-1/ATG-5 upregulation, sensitizing bladder cancer cells to this compound. Combined treatment enhances apoptosis in T24 and UMUC-3 cells . Similarly, this compound synergizes with docetaxel in xenograft models, reducing tumor growth by >50% .

Q. Why do studies report varying efficacy of this compound across cancer types?

Efficacy differences arise from tissue-specific expression of molecular targets (e.g., Bax, survivin) and androgen receptor (AR) status. For example, (E)-Flavokawain B shows higher potency in AR-negative prostate cancer, while this compound is effective in AR-positive bladder models . Tumor microenvironment factors (e.g., hypoxia) may also alter drug response .

Q. How does this compound overcome apoptosis resistance in cancer cells?

It downregulates inhibitors of apoptosis (IAPs) like XIAP and survivin, which are overexpressed in resistant tumors. This is critical in bladder cancer, where survivin promotes chemoresistance . Concurrent Bax activation ensures mitochondrial apoptosis even in IAP-high contexts .

Q. What is the role of ROS signaling in this compound’s mechanism compared to other flavokawains?

Unlike flavokawain B and C, which rely heavily on ROS-mediated DNA damage, this compound primarily acts via mitochondrial apoptosis. However, ROS generation may still contribute secondary effects, as seen in flavokawain B’s PI3K/AKT inhibition .

Q. How are dosing regimens for this compound optimized in preclinical studies?

Doses are derived from LD50 values of structural analogs (e.g., isoliquiritigenin). For example, 50 mg/kg/day in mice is 1/60th of isoliquiritigenin’s LD50 (3,000 mg/kg), balancing efficacy and safety . Pharmacokinetic studies track liver enrichment and off-target effects .

Q. How does this compound influence androgen receptor (AR) signaling in prostate cancer?

It downregulates AR and AR splice variants (AR-V7) by reducing Sp1 transcription factor binding to the AR promoter. This mechanism is distinct from kavalactones, which degrade AR protein post-translationally .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in efficacy across studies may stem from cell line-specific Bax expression or AR status. For example, Bax-knockout models show reduced apoptosis, emphasizing the need to validate target expression before experimentation .
  • Experimental Design : Include positive controls (e.g., chloroquine for autophagy assays) and use RNA-seq/KEGG analysis to identify pathway alterations (e.g., FAK/PI3K/AKT suppression in flavokawain C studies) .
  • Data Interpretation : Use molecular docking (e.g., SYBYL-X 2.0) and MD simulations (e.g., Amber 20) to validate this compound’s binding to targets like PI3K/FAK .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.